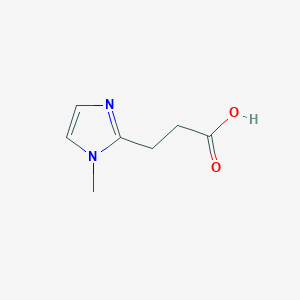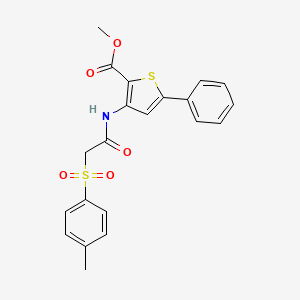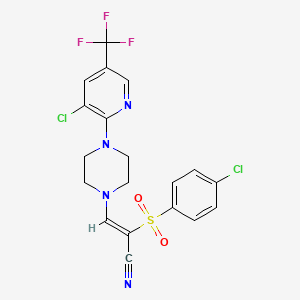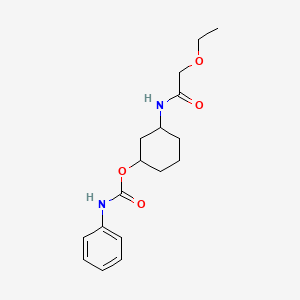
3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH). The term includes organic compounds, formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .
Synthesis Analysis
Carbamate esters arise via alcoholysis of carbamoyl chlorides: R2NC(O)Cl + R’OH → R2NCO2R’ + HCl. Alternatively, carbamates can be formed from chloroformates and amines: R’OC(O)Cl + R2NH → R2NCO2R’ + HCl .Molecular Structure Analysis
The molecular structure of carbamates is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .Physical And Chemical Properties Analysis
While carbamic acids are unstable, many carbamate esters and salts are stable and well known .Scientific Research Applications
Neuropharmacological Research
A study on the neurochemical effects of methoxetamine (a related compound) in mice found that it and similar ketamine analogues, including 3-MeO-PCE and 3-MeO-PCMo, are high affinity ligands for the glutamate NMDA receptor. These compounds have been found to influence dopamine and serotonin concentrations in the brain, which could explain their psychotomimetic effects in human users (Roth et al., 2013). Another study evaluated the influence of methoxetamine on dopamine and serotonin levels using microdialysis, comparing its effects with those of ketamine and showing that methoxetamine causes significant increases in these neurotransmitters, particularly in the prefrontal cortex (Fuchigami et al., 2015).
Analytical and Synthetic Characterizations
Research on the synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines, including derivatives of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate, has been conducted to aid in the identification of newly emerging substances of abuse. These studies provide analytical data essential for distinguishing between structural isomers and understanding their pharmacological activities (Wallach et al., 2016).
Antimicrobial Research
A novel approach in antimicrobial research involves the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising results as antimicrobial agents. This research explores the potential of incorporating specific functional groups into the chemical structure to enhance antimicrobial activity (Darwish et al., 2014).
Environmental Degradation Studies
Studies on the radical-induced degradation of acetaminophen with Fe3O4 magnetic nanoparticles as heterogeneous activators of peroxymonosulfate illustrate the potential of related compounds in environmental applications. This research highlights how these compounds can be used to catalyze the degradation of pollutants in water, demonstrating their utility beyond pharmacological applications (Tan et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-[(2-ethoxyacetyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-12-16(20)18-14-9-6-10-15(11-14)23-17(21)19-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONBYUATJVPRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)
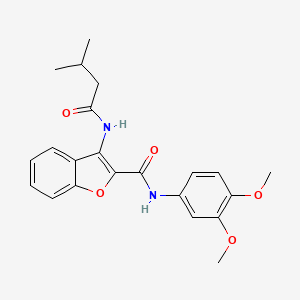
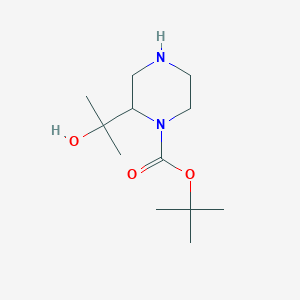
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)


![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)
![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)
![ethyl 1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2644863.png)
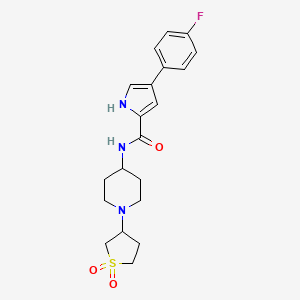
![(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2644865.png)
